molecular formula C17H20N4O B14045073 6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one

Cat. No.: B14045073
M. Wt: 296.37 g/mol
InChI Key: QFLLOGCGKLHSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one is a complex heterocyclic compound that features a spiro linkage between an imidazo[1,5-a]imidazole core and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of imidazole derivatives with piperidine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyridine: Shares a similar imidazo core but differs in the attached groups and overall structure.

    Imidazo[1,5-a]pyrimidine: Another related compound with a different heterocyclic system.

    Spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one: Similar spiro linkage but with different substituents.

Uniqueness

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one is unique due to its specific spiro linkage and the presence of the 4-methylbenzyl group.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

6-[(4-methylphenyl)methyl]spiro[imidazo[1,2-c]imidazole-7,4'-piperidine]-5-one

InChI

InChI=1S/C17H20N4O/c1-13-2-4-14(5-3-13)12-21-16(22)20-11-10-19-15(20)17(21)6-8-18-9-7-17/h2-5,10-11,18H,6-9,12H2,1H3

InChI Key

QFLLOGCGKLHSGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C=CN=C3C24CCNCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.